molecular formula C8H14INO B1405358 cis-N,N-Diethyl-2-iodocyclopropanecarboxamide CAS No. 467426-68-2

cis-N,N-Diethyl-2-iodocyclopropanecarboxamide

Cat. No. B1405358
M. Wt: 267.11 g/mol
InChI Key: ZFCGMGMQICLJSS-RQJHMYQMSA-N
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Description

Cis-N,N-Diethyl-2-iodocyclopropanecarboxamide (DEC) is a synthetic compound that has been widely used in scientific research due to its unique properties. DEC is a cyclopropane-based compound that has a high affinity for the GABA-A receptor in the brain. This compound has been shown to have potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.

Scientific Research Applications

Synthesis Applications

cis-N,N-Diethyl-2-iodocyclopropanecarboxamide serves as a precursor in synthetic chemistry, enabling the construction of complex molecules through various catalytic and coupling reactions. For example, it is used in the AlCl3-catalyzed [3 + 2] cycloaddition reaction with aromatic aldehydes, yielding diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates. These reactions exhibit high diastereoselectivities and yield products with significant structural complexity, useful in medicinal chemistry and material science (Yang et al., 2011). Similarly, cis-N,N-Diethyl-2-iodocyclopropanecarboxamide is involved in copper-free Sonogashira coupling, leading to the efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones. This process highlights its utility in constructing bicyclic structures with high yields and significant potential in developing pharmacologically active compounds (de Carné-Carnavalet et al., 2012).

Mechanistic Insights in Drug Metabolism

The compound also finds relevance in understanding the metabolic pathways of therapeutic agents. For instance, studies on cis-mafosfamide, a stable analogue of cis-4-hydroxycyclophosphamide, provide insights into the activation mechanisms of mafosfamide and the role of thiols in cyclophosphamide metabolism. These findings help in elucidating the biotransformation processes of cyclophosphamide, a widely used chemotherapeutic agent, thereby contributing to the optimization of cancer treatment regimens (Kwon et al., 1987).

Chirality and Drug Design

The research also extends to the exploration of chirality and its implications in drug design and pharmacology. Studies focusing on cis- and trans-2-aminocyclohexanecarboxamides and their derivatives offer a pathway to producing compounds with varied stereochemical configurations. These derivatives provide a foundational understanding of how substituent configuration can influence biological activity, which is crucial for the design of enantioselective drugs (Göndös et al., 1991).

Advancements in Coordination Chemistry

Furthermore, cis-N,N-Diethyl-2-iodocyclopropanecarboxamide plays a role in advancing coordination chemistry, where its derivatives facilitate the study of complex formation and isomerization processes. These studies are pivotal in developing novel coordination compounds with potential applications ranging from catalysis to materials science (Hanekom et al., 2005).

properties

IUPAC Name

(1S,2S)-N,N-diethyl-2-iodocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO/c1-3-10(4-2)8(11)6-5-7(6)9/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCGMGMQICLJSS-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1C[C@@H]1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-N,N-Diethyl-2-iodocyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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